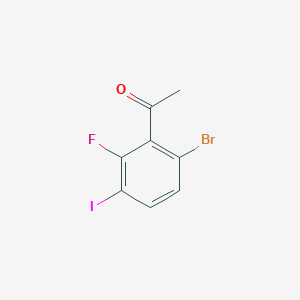
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an ethanone group. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-iodoacetophenone using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the reaction of 6-bromo-2-fluoro-3-iodophenylboronic acid with an appropriate ethanone derivative under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Stringent control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of multiple halogens allows for unique binding interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-phenylethanone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 1-(6-Bromo-3-fluoro-2-iodophenyl)ethanone
Uniqueness
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is unique due to its specific combination of bromine, fluorine, and iodine atoms This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Fórmula molecular |
C8H5BrFIO |
|---|---|
Peso molecular |
342.93 g/mol |
Nombre IUPAC |
1-(6-bromo-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
Clave InChI |
CMOHSUDPMDBTJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



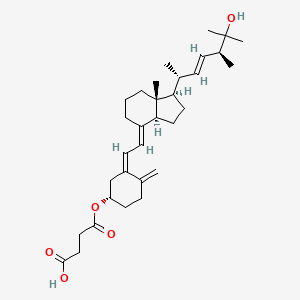
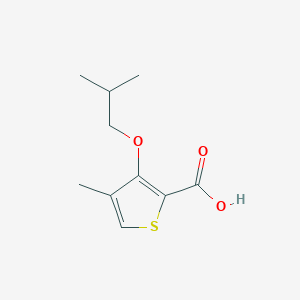

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
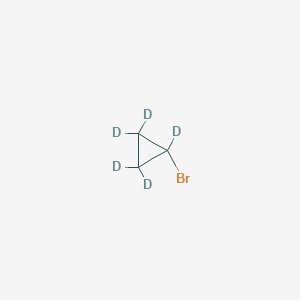
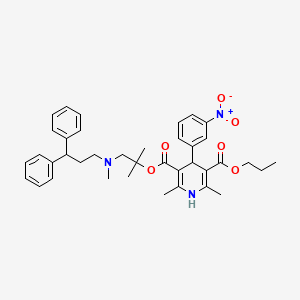
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
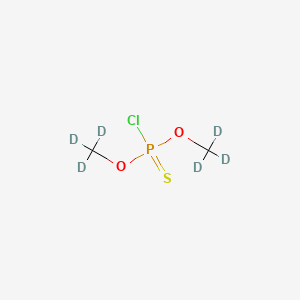

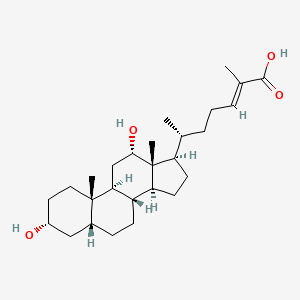
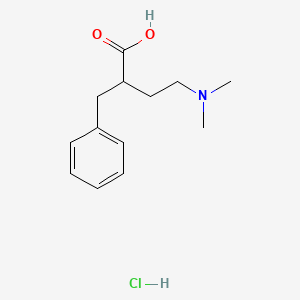
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
